4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of 1-methyl-1H-pyrrole-2-carboxamide: The 2,3-dichlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the pyrrole ring.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichlorobenzoyl chloride
- 2,4-dichlorobenzoyl chloride
- 2,5-dichlorobenzoyl chloride
- 2,6-dichlorobenzoyl chloride
Uniqueness
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the dichlorobenzoyl and pyrrole carboxamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-6-7(5-10(17)13(16)19)12(18)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVUFPKCOWTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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